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Compound of Interest

Compound Name: 1-Cyclohexyl-5-ethylbarbituric acid

CAS No.: 837-32-1

Cat. No.: B1595757

Get Quote

Executive Summary & Chemical Context
Target Molecule: 1-Cyclohexyl-5-ethylbarbituric acid Molecular Formula:ngcontent-ng-

c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Exact Mass: 238.1317 Da Core Challenge: Barbiturates exhibit high susceptibility to
tautomerism and isomerism.[1] The primary analytical objective is to differentiate the target
molecule (N-substituted, C5-monosubstituted) from its pharmacologically distinct isomers:

5-Cyclohexyl-5-ethylbarbituric acid: The 5,5-disubstituted isomer (often more potent as a

sedative).[1][2]

O-alkylated derivatives: Kinetic byproducts of synthesis.[1][2]

Cyclobarbital: 5-(1-cyclohexen-1-yl)-5-ethylbarbituric acid (distinguished by unsaturation).[1]

[2][3]

This guide prescribes a multi-modal elucidation workflow combining High-Resolution Mass

Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and X-ray crystallography.[1][2]
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Synthesis Context & Impurity Logic
Understanding the origin of the molecule informs the elucidation strategy.[2] 1-Cyclohexyl-5-
ethylbarbituric acid is typically synthesized via the condensation of N-cyclohexylurea with

diethyl ethylmalonate in the presence of sodium ethoxide.[1]

Mechanistic Implication: The cyclohexyl group is introduced on the urea nitrogen before ring

closure, fixing its position at N1.[2]

Critical Control Point: The C5 position remains mono-substituted (ethyl only), leaving an

acidic proton at C5 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

). This allows for keto-enol tautomerism, which complicates spectral interpretation in polar
solvents.[2]

Analytical Workflow: Step-by-Step Protocol
Phase I: Mass Spectrometry (HRMS & Fragmentation)
Objective: Confirm elemental composition and analyze fragmentation to verify N-substitution.

Protocol:

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). Mono-substituted

barbiturates ionize readily due to the acidic C5 proton.[1][2]

Validation Criteria:

Observe ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

at m/z 237.124.[1]

Key Fragmentation (MS/MS): N-substituted barbiturates undergo specific Ring Opening

(RDA-like) cleavages.[1][2] Look for the loss of the cyclohexyl isocyanate moiety or

retention of the N-cyclohexyl fragment depending on charge localization.[2]
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Phase II: Nuclear Magnetic Resonance (NMR)
Objective: The definitive proof of structure.[2] We must prove the cyclohexyl group is on

Nitrogen (not Carbon) and that C5 retains one proton.[1][2]

Experiment A:

H NMR (Proton)
Solvent:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">

(Preferred to suppress enolization seen in DMSO-

).[1]
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Proton
Environment

Chemical Shift
(ngcontent-ng-
c1989010908="
" _nghost-ng-
c3017681703="
" class="inline
ng-star-
inserted">

ppm)

Multiplicity Integration
Structural
Causality

N3-H 8.5 - 9.5 Singlet (Broad) 1H

Confirms only

one NH remains

(unlike 5,5-

disubstituted

isomers which

have 2 NH).

N1-CH

(Cyclohexyl)
4.5 - 4.8 Multiplet (tt) 1H

Diagnostic.[1][2]

The deshielding

(>4.0 ppm)

confirms

attachment to the

electron-

withdrawing

Nitrogen.[2]

C5-H 3.2 - 3.5

Triplet

(ngcontent-ng-

c1989010908=""

_nghost-ng-

c3017681703=""

class="inline ng-

star-inserted">

Hz)

1H

Critical Proof.

Coupling to the

ethyl

proves mono-

substitution at

C5.[1]

Ethyl ngcontent-

ng-

c1989010908=""

2.0 - 2.2 Multiplet/Quintet 2H Coupled to both

C5-H and Methyl
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_nghost-ng-

c3017681703=""

class="inline ng-

star-inserted">

.[1]

Ethyl ngcontent-

ng-

c1989010908=""

_nghost-ng-

c3017681703=""

class="inline ng-

star-inserted">

0.9 - 1.0 Triplet 3H

Standard

terminal methyl.

[1]

Cyclohexyl

ngcontent-ng-

c1989010908=""

_nghost-ng-

c3017681703=""

class="inline ng-

star-inserted">

1.2 - 2.0 Multiplets 10H
Characteristic

ring envelope.[1]

Experiment B:

C NMR & DEPT-135
C5 Signal: Expect a signal around 50-55 ppm.[2]

Differentiation: If this were the 5,5-disubstituted isomer, C5 would be quaternary (no DEPT

signal) and shifted downfield to ~60 ppm.[2] In the target, C5 is a methine (positive DEPT

signal).[2]

Carbonyls: Three distinct signals (C2, C4, C6).[2] C2 (urea carbon) usually appears around

150 ppm, while C4/C6 (amide carbons) appear around 170 ppm.[1][2]

Experiment C: 2D NMR (HMBC) - The "Smoking Gun"
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Run Heteronuclear Multiple Bond Correlation (HMBC) to link the cyclohexyl ring to the

barbiturate core.[1][2]

Target Correlation: Look for a cross-peak between the N1-CH proton (cyclohexyl methine)

and the C2 Carbonyl carbon.[1][2]

Interpretation: This correlation is only possible if the cyclohexyl is directly attached to N1.[2]

Phase III: X-Ray Crystallography (Polymorphism Check)
Barbiturates are notorious for polymorphism.[1][2] While NMR confirms the molecular structure,

X-ray diffraction (XRD) confirms the solid-state packing.[2]

Single Crystal XRD: Recrystallize from ethanol/water.

Comparison: Compare unit cell dimensions against the known polymorphs of the isomer 5-

cyclohexyl-5-ethylbarbituric acid (Space group

or

) to ensure no isomeric contamination.

Hydrogen Bonding: The target (1-cyclohexyl) has only one H-bond donor (N3-H), whereas

the 5,5-isomer has two.[2] This drastically alters the crystal lattice energy and melting point

(Target MP is typically lower than the 5,5-isomer's >470 K).[2]

Decision Logic & Workflow Visualization
The following diagram illustrates the logical pathway for accepting or rejecting the proposed

structure based on experimental data.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Cyclobarbital
https://www.researchgate.net/publication/272423672_Two_polymorphs_of_5-cyclo-hexyl-5-ethyl-barbituric_acid_and_their_packing_relationships_with_other_barbiturates
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclobarbital
https://www.researchgate.net/publication/272423672_Two_polymorphs_of_5-cyclo-hexyl-5-ethyl-barbituric_acid_and_their_packing_relationships_with_other_barbiturates
https://www.researchgate.net/publication/272423672_Two_polymorphs_of_5-cyclo-hexyl-5-ethyl-barbituric_acid_and_their_packing_relationships_with_other_barbiturates
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclobarbital
https://www.researchgate.net/publication/272423672_Two_polymorphs_of_5-cyclo-hexyl-5-ethyl-barbituric_acid_and_their_packing_relationships_with_other_barbiturates
https://www.researchgate.net/publication/272423672_Two_polymorphs_of_5-cyclo-hexyl-5-ethyl-barbituric_acid_and_their_packing_relationships_with_other_barbiturates
https://www.researchgate.net/publication/272423672_Two_polymorphs_of_5-cyclo-hexyl-5-ethyl-barbituric_acid_and_their_packing_relationships_with_other_barbiturates
https://www.researchgate.net/publication/272423672_Two_polymorphs_of_5-cyclo-hexyl-5-ethyl-barbituric_acid_and_their_packing_relationships_with_other_barbiturates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595757?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unknown Sample
(Candidate: 1-Cyclohexyl-5-ethylbarbituric acid)

Step 1: ESI-MS Analysis

[M-H]- = 237.1?

Step 2: 1H NMR (CDCl3)

Yes

IDENTIFIED ANALOG:
Cyclobarbital (Unsaturated)

Mass Mismatch (e.g. 236 Da)

Signal Integration:
1 NH Proton?

C5-H Signal Present?
(Triplet ~3.2 ppm)

Yes (1 NH)

IDENTIFIED ISOMER:
5-Cyclohexyl-5-ethylbarbituric acid

No (2 NH)Step 3: 2D HMBC

Yes

No (Quaternary C5)

Correlation:
N-CH (Cyclohexyl) -> C2 (C=O)?

CONFIRMED:
1-Cyclohexyl-5-ethylbarbituric acid

Yes No (Correlation to O-C)

Click to download full resolution via product page
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Caption: Decision tree for distinguishing 1-Cyclohexyl-5-ethylbarbituric acid from its 5,5-

disubstituted isomers and analogs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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